N-methyl-3-(1,3-thiazol-2-yl)benzylamine

Lipophilicity logP Fragment-Based Drug Discovery

N-methyl-3-(1,3-thiazol-2-yl)benzylamine (CAS 892501-89-2) is a small-molecule organic compound belonging to the class of substituted benzylamines, characterized by a thiazole heterocycle linked to a phenyl ring at the meta position and a secondary N-methyl amine functional group. With a molecular weight of 204.29 g/mol, a calculated XLogP3 of 2, and a topological polar surface area (TPSA) of 53.2 Ų, this compound is commercially positioned as a fragment-based drug discovery (FBDD) scaffold and versatile intermediate for medicinal chemistry applications.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 892501-89-2
Cat. No. B1612052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(1,3-thiazol-2-yl)benzylamine
CAS892501-89-2
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC=C1)C2=NC=CS2
InChIInChI=1S/C11H12N2S/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-7,12H,8H2,1H3
InChIKeyMNTPWZTYKCKBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-(1,3-thiazol-2-yl)benzylamine (CAS 892501-89-2) Scientific Selection and Procurement Guide


N-methyl-3-(1,3-thiazol-2-yl)benzylamine (CAS 892501-89-2) is a small-molecule organic compound belonging to the class of substituted benzylamines, characterized by a thiazole heterocycle linked to a phenyl ring at the meta position and a secondary N-methyl amine functional group . With a molecular weight of 204.29 g/mol, a calculated XLogP3 of 2, and a topological polar surface area (TPSA) of 53.2 Ų, this compound is commercially positioned as a fragment-based drug discovery (FBDD) scaffold and versatile intermediate for medicinal chemistry applications [1].

Why In-Class Thiazole-Benzylamine Analogs Cannot Substitute for CAS 892501-89-2 Without Experimental Validation


Within the class of thiazole-containing benzylamines, minor structural variations—including substitution pattern (meta vs. para), N-alkylation (primary vs. secondary amine), and thiazole ring position (2-yl vs. 4-yl)—induce measurable shifts in lipophilicity, polarity, basicity, and conformational flexibility that directly impact solubility, membrane permeability, and reactivity in subsequent synthetic steps [1][2]. Generic substitution without empirical confirmation introduces risk in fragment library consistency, reaction outcome reproducibility, and downstream SAR interpretation, necessitating a compound-specific procurement and validation strategy.

Quantitative Differentiation Evidence: CAS 892501-89-2 vs. Key Comparators


Lipophilicity Advantage: N-Methyl Meta Substitution Increases logP by 0.5 Units Over Primary Amine Analog

N-methyl-3-(1,3-thiazol-2-yl)benzylamine (CAS 892501-89-2) exhibits a computed XLogP3 of 2, compared to 1.5 for the corresponding primary amine analog [3-(1,3-thiazol-2-yl)phenyl]methylamine (CAS 672324-88-8) [1][2]. This 0.5 logP unit increase translates to a ~3.16-fold higher predicted octanol-water partition coefficient, indicating enhanced passive membrane permeability and improved solubility in organic reaction media.

Lipophilicity logP Fragment-Based Drug Discovery

Polar Surface Area Reduction: 14 Ų Lower TPSA than Primary Amine Analog Enhances CNS Permeability Potential

The N-methyl secondary amine in CAS 892501-89-2 reduces the topological polar surface area (TPSA) to 53.2 Ų, compared to 67.2 Ų for the primary amine analog [1][2]. TPSA values below 60-70 Ų are empirically correlated with improved blood-brain barrier penetration, positioning the N-methyl derivative as a more favorable CNS fragment starting point.

Polar Surface Area Blood-Brain Barrier CNS Drug Discovery

Fragment-Likeness Advantage: Meta-Substituted N-Methyl Scaffold Satisfies Rule-of-Three Criteria for FBDD Libraries

CAS 892501-89-2 adheres to the Astex Rule of Three (Ro3) for fragment-based screening: molecular weight ≤300 (204.29 g/mol), clogP ≤3 (XLogP3=2), hydrogen bond donors ≤3 (1), and hydrogen bond acceptors ≤3 (3) [1]. In contrast, close analogs such as N-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine (CAS 852180-43-9) exceed the molecular weight guideline at 218.32 g/mol and possess a different substitution pattern that alters fragment geometry and binding vector orientation . The meta-thiazol-2-yl configuration provides a distinct three-dimensional vector set compared to para or ortho isomers, offering unique chemical space coverage in fragment library design.

Fragment-Based Drug Discovery Rule of Three Screening Library

Basicity Differentiation: pKa of 9.30 Distinguishes Salt Formation and Purification Behavior from Thiazole-4-yl Isomer

The predicted acid dissociation constant (pKa) of N-methyl-3-(1,3-thiazol-2-yl)benzylamine is 9.30±0.10 , whereas the structurally related N-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine exhibits a pKa of 9.20±0.10 . This 0.10 pKa unit difference, while modest, reflects altered electronic effects due to the position of the thiazole ring attachment and the presence of an additional methyl substituent. Such variations influence protonation state at physiological pH, salt formation efficiency during purification, and chromatographic retention behavior.

pKa Basicity Salt Formation

Synthetic Versatility: Secondary Amine Enables Direct Functionalization Without Deprotection Compared to Primary Amine

The secondary N-methyl amine in CAS 892501-89-2 provides a reactive handle for direct alkylation, acylation, or reductive amination without the need for orthogonal protection strategies that are often required for primary amines [1][2]. The primary amine analog [3-(1,3-thiazol-2-yl)phenyl]methylamine (CAS 672324-88-8) contains two exchangeable protons, leading to potential over-alkylation or side reactions during library synthesis. The N-methyl group in the target compound reduces the number of hydrogen bond donors from 2 (in the primary amine) to 1, simplifying reaction outcomes and improving atom economy in parallel synthesis workflows.

Synthetic Chemistry Amine Functionalization Medicinal Chemistry

Meta-Substitution Pattern Differentiates Molecular Geometry and Binding Vector from Para Isomer

The meta-substitution pattern of CAS 892501-89-2 (thiazole at C3 of the phenyl ring) produces a distinct spatial orientation of the thiazole ring relative to the benzylamine scaffold compared to the para isomer N-methyl-4-(1,3-thiazol-2-yl)benzylamine (CAS 886851-31-6) [1]. This geometric difference alters the distance and angle between the thiazole nitrogen/sulfur atoms and the amine group, which can significantly impact molecular recognition in target binding pockets. While both isomers share identical molecular formula (C11H12N2S) and molecular weight (204.29 g/mol), the meta configuration offers a different vector set for fragment growing and linking strategies.

Molecular Geometry Structure-Activity Relationship Docking

Optimal Application Scenarios for N-Methyl-3-(1,3-thiazol-2-yl)benzylamine (CAS 892501-89-2) in Scientific Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Construction

Given its compliance with the Rule of Three (MW=204.29, clogP=2, HBD=1, HBA=3) and distinct meta-thiazol-2-yl vector geometry, CAS 892501-89-2 is ideally suited for inclusion in diverse fragment screening libraries targeting novel binding sites [1]. Its balanced lipophilicity (XLogP3=2) and moderate polar surface area (53.2 Ų) make it a versatile starting point for both peripheral and CNS-targeted fragment screens.

Medicinal Chemistry Scaffold for CNS-Targeted Lead Optimization

The compound's TPSA of 53.2 Ų—substantially lower than the 67.2 Ų of its primary amine analog—positions it favorably for CNS drug discovery programs where blood-brain barrier penetration is a key requirement [1]. The N-methyl secondary amine also provides a convenient functional handle for rapid SAR exploration through alkylation or acylation without the need for protecting group strategies .

Building Block for Parallel Synthesis and Library Production

As a secondary amine, CAS 892501-89-2 enables direct, selective functionalization in parallel synthesis workflows, reducing the risk of over-alkylation that complicates primary amine building block usage [1]. Its predicted pKa of 9.30 informs appropriate acid/base workup and salt formation conditions during purification .

Chemical Probe Development Requiring Defined Meta-Substituted Geometry

For structure-activity relationship (SAR) studies where the spatial orientation of the thiazole ring is critical, the meta-substitution pattern of CAS 892501-89-2 offers a distinct binding vector that cannot be replicated by the para isomer (CAS 886851-31-6) [1]. This geometric specificity is essential for probing target binding pockets with precise spatial requirements.

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